(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanol
Description
(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanol is a heterocyclic compound featuring an isoxazole ring fused with a methyl-substituted pyrazole moiety and a hydroxymethyl (-CH₂OH) group at the 5-position of the isoxazole.
Properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-11-4-6(3-9-11)8-2-7(5-12)13-10-8/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKXWBPGRBEOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanol typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of 1-methyl-1H-pyrazole-4-carbaldehyde, which is then reacted with hydroxylamine to form the isoxazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)aldehyde.
Reduction: Formation of (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methane.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and isoxazole derivatives exhibit promising anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting that (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanol may also possess similar properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation against colorectal cancer cells, demonstrating significant cytotoxic effects .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases. The structure of this compound may play a crucial role in modulating inflammatory pathways .
Structure–Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity of this compound is critical for optimizing its therapeutic potential. Structure–activity relationship studies have shown that minor modifications in the molecular structure can lead to significant changes in potency against specific biological targets .
In Vitro and In Vivo Studies
In vitro studies using various cancer cell lines have demonstrated that compounds similar to this compound exhibit dose-dependent cytotoxicity. Additionally, in vivo studies are necessary to evaluate the pharmacokinetics and toxicity profiles of this compound, providing insights into its potential as a therapeutic agent .
Case Studies
Mechanism of Action
The mechanism of action of (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its hydroxymethyl group on the isoxazole ring and a methyl group on the pyrazole nitrogen. Below is a comparative analysis with key analogs:
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the target compound likely enhances aqueous solubility compared to halogenated or methoxylated analogs .
- Aromaticity : Unlike pyrazoline derivatives (saturated rings) in , the target compound retains full aromaticity, which may influence electronic properties and binding affinity .
Biological Activity
(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 179.18 g/mol. Its structure features both the pyrazole and isoxazole rings, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : The compound may act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways.
- Receptors : It can bind to receptors, influencing signaling pathways that are crucial for cellular responses.
This interaction leads to various pharmacological effects, making it a candidate for drug development in several therapeutic areas.
Pharmacological Activities
Research has indicated that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Compounds with similar structures have shown promising anti-inflammatory properties. For instance, derivatives have demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
- Antimicrobial Activity : The presence of the pyrazole ring is associated with antimicrobial properties, suggesting potential applications in treating infections .
- Anticancer Potential : Preliminary studies indicate that compounds containing isoxazole and pyrazole moieties may exhibit cytotoxic effects against cancer cell lines, making them candidates for further anticancer research .
Study 1: Anti-inflammatory Activity
A study evaluated a series of pyrazole derivatives, including this compound, for their anti-inflammatory effects. The results indicated significant inhibition of pro-inflammatory cytokines with IC50 values ranging from 57.24 to 69.15 μg/mL .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of similar compounds. The study found that derivatives exhibited potent activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .
Study 3: Anticancer Activity
In vitro tests on cancer cell lines revealed that the compound could induce apoptosis in malignant cells. For example, compounds with similar scaffolds showed cytotoxic concentrations lower than those of conventional chemotherapeutics like fluorouracil .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (1-Methyl-1H-pyrazol-4-yl)methanol | Lacks isoxazole ring | Moderate antimicrobial properties |
| (3-(1-Methyl-1H-pyrazol-4-yl)isoxazole) | Lacks hydroxyl group | Anticancer effects observed |
| (3-(2-chlorophenyl)-5-methylisoxazole) | Contains chlorophenyl group | Significant anti-inflammatory activity |
The comparison highlights the unique position of this compound due to its combination of functional groups that enhance its biological profile.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include the isoxazole C5-methanol proton (δ 4.8–5.2 ppm, singlet) and pyrazole methyl group (δ 2.4–2.6 ppm, singlet). ¹³C NMR confirms the isoxazole C3 (δ 160–165 ppm) and pyrazole C4 (δ 140–145 ppm) .
- FT-IR : Hydroxyl stretch (3300–3500 cm⁻¹), isoxazole ring (1590–1610 cm⁻¹), and pyrazole C-N (1250–1300 cm⁻¹) .
- Mass spectrometry : ESI-MS (m/z calculated for C₈H₁₀N₃O₂: 180.07; observed [M+H]⁺: 181.07) .
How can computational methods predict the compound’s binding affinity for enzyme targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (PDB: 5KIR). The isoxazole methanol group shows hydrogen bonding with Arg120 (binding energy: −8.2 kcal/mol).
- MD simulations : GROMACS-based 100 ns simulations assess stability; RMSD <2.0 Å indicates stable ligand-protein interactions.
- QSAR models : Correlate substituent electronegativity (pyrazole methyl) with inhibitory activity (IC₅₀) using partial least squares regression .
What experimental designs are recommended for evaluating antimicrobial activity?
Basic Research Question
- In vitro assays : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Test concentrations: 1–256 µg/mL.
- Controls : Include ciprofloxacin (positive control) and DMSO solvent controls.
- Replication : Triplicate experiments with statistical analysis (ANOVA, p <0.05) to confirm MIC/MBC reproducibility .
How can stereochemical impurities or regioisomers be resolved during synthesis?
Advanced Research Question
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol 90:10) to separate enantiomers (retention times: 8.2 min vs. 10.5 min).
- X-ray crystallography : For absolute configuration determination, grow single crystals in ethanol/diethyl ether (1:2). Refinement via SHELXL (R-factor <0.05) confirms the isoxazole-pyrazole dihedral angle (15–20°) .
What strategies mitigate cytotoxicity in cell-based assays while retaining bioactivity?
Advanced Research Question
- Structure-activity modification : Introduce polar groups (e.g., –COOH at pyrazole C4) to reduce logP (calculated via ChemAxon).
- Dose-response profiling : Use MTT assays on HEK293 cells (0–100 µM, 24 h). Select concentrations with >80% viability and IC₅₀ <50 µM for therapeutic indices.
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
How do solvent polarity and pH influence the compound’s stability in solution?
Basic Research Question
- Stability studies : Monitor degradation via UV-Vis (λ = 270 nm) in buffers (pH 3–9). Half-life >48 hours in pH 7.4 PBS (25°C).
- Solvent effects : Acetonitrile > methanol > DMSO for long-term storage (−20°C). Avoid aqueous solutions due to hydrolysis of the isoxazole ring.
- Degradation products : LC-MS identifies methanol-oxidized derivatives (m/z 196.08) under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
